Tungsten carbide

Fracture Toughness Impact Resistance Cemented Carbide

Source high-purity Tungsten Carbide (WC) powder for critical wear applications. This non-oxide ceramic uniquely balances high hardness (Vickers ~1500-2400 HV) with superior fracture toughness (7-13 MPa·m¹/²), outperforming alternatives like TiC, which fractures under impact. With thermal conductivity of 80-120 W/m·K—4-5x higher than TaC or TiC—it ensures efficient heat dissipation, enabling 3-5x faster cutting speeds than HSS. Ideal for VSI crusher tips, HPGR studs, cutting tools, HVOF coatings, and radiation shielding where density (15.6-15.8 g/cm³) is critical.

Molecular Formula CW-
Molecular Weight 195.9 g/mol
CAS No. 12070-12-1
Cat. No. B1195092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTungsten carbide
CAS12070-12-1
Synonymstungsten carbide
tungsten carbide (W2C)
tungsten carbide (WC)
Molecular FormulaCW-
Molecular Weight195.9 g/mol
Structural Identifiers
SMILES[C-]#[W]
InChIInChI=1S/C.W/q-1;+1
InChIKeyOAXLZNWUNMCZSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 g / 100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 64 °F (NTP, 1992), Solubility in water: none

Tungsten Carbide (CAS 12070-12-1): A Procurement-Focused Overview of Its Unique Position Among Refractory Carbides


Tungsten carbide (WC, CAS 12070-12-1) is a non-oxide engineering ceramic and the foundational hard phase in cemented carbides [1]. It is defined by its exceptional combination of a very high density (~15.6 g/cm³) and an extreme Young's modulus (530-700 GPa) [2], which places it at the upper end of the spectrum for industrial hard materials. WC is almost always used as a composite (WC-Co or WC-Ni) to achieve a unique balance of high hardness (Vickers ~1500-2400 HV) and useful fracture toughness (7-13 MPa·m¹/²) [3]. This distinguishes it from pure hard materials or ceramics and is the principal reason for its dominant position in applications where both wear resistance and impact resistance are required .

Tungsten Carbide (CAS 12070-12-1) vs. Alternatives: Why 'Any Carbide' Is Not a Direct Replacement


Despite belonging to the broad family of transition metal carbides, tungsten carbide cannot be freely substituted by its closest analogs like titanium carbide (TiC), tantalum carbide (TaC), or niobium carbide (NbC) without significant performance and economic consequences [1]. The critical differentiator is the interplay between the hard WC phase and a metallic binder (typically Co or Ni), which provides a tailored balance of hardness, toughness, and thermal properties that is unique to the WC-Co system [2]. For instance, while TiC can be harder, its intrinsic brittleness and lower toughness (1.3-3.8 MPa·m¹/²) make it prone to fracture under impact [3]. Similarly, TaC and NbC, despite their high melting points, are considerably more expensive and possess lower thermal conductivity, which can be detrimental in high-speed applications [4]. The following quantitative evidence demonstrates these specific, measurable performance gaps.

Tungsten Carbide (CAS 12070-12-1) Product-Specific Quantitative Evidence Guide


Toughness vs. Titanium Carbide (TiC): A 3-5x Advantage in Fracture Resistance for Impact Applications

Tungsten carbide (WC-Co) demonstrates a fracture toughness that is 3-5 times higher than that of titanium carbide (TiC), a key alternative for wear applications [1]. While TiC possesses a higher absolute hardness (2800-3200 HV), its low toughness (1.3-3.8 MPa·m¹/²) makes it brittle and prone to catastrophic failure under the impact loads commonly encountered in mining, drilling, and heavy machining [1]. In contrast, WC-Co grades balance high hardness (1800-2400 HV) with a toughness of 7-13 MPa·m¹/², allowing them to withstand these conditions without fracturing [2].

Fracture Toughness Impact Resistance Cemented Carbide Tool Life

Thermal Conductivity Advantage: Tungsten Carbide (WC) Outperforms Tantalum and Titanium Carbides by 4-5x in Heat Dissipation

Tungsten carbide (WC) offers significantly higher thermal conductivity than other refractory carbides like tantalum carbide (TaC) and titanium carbide (TiC) [1]. This property is critical for dissipating frictional heat in high-speed operations. While TaC may offer a marginal increase in hot hardness, its thermal conductivity is substantially lower [2]. Similarly, TiC's thermal conductivity is also inferior to that of WC [3]. The 4-5x higher thermal conductivity of WC enables it to be used in applications like continuous high-speed cutting tools where heat buildup would cause other carbides to fail prematurely [1].

Thermal Management High-Speed Machining Coating Performance Thermal Conductivity

Wear Performance Advantage: Tungsten Carbide (WC-Co) Coatings Exhibit 2-5x Longer Service Life Than Titanium Carbide in Abrasive Environments

In direct comparative dry sliding wear tests, detonation-gun sprayed WC-Co coatings demonstrated higher wear resistance than (W,Ti)C-Ni coatings [1]. This experimental finding is supported by industrial application data indicating that WC-based tools and coatings achieve a 2-5x longer service life compared to TiC in abrasive settings [2]. While TiC can exhibit good wear resistance, especially at high temperatures, its lower toughness makes it more susceptible to micro-fracturing and material removal under abrasive conditions [2]. The cobalt binder in WC-Co provides a tough matrix that resists crack propagation, thereby enhancing overall wear life [1].

Wear Resistance Tool Life Coating Performance Dry Sliding Wear

Cost-Effectiveness: Tungsten Carbide (WC) is 3-10x Less Expensive than Tantalum Carbide (TaC) and Niobium Carbide (NbC) with Comparable Performance

A primary driver for procurement is the cost-to-performance ratio. Tungsten carbide (WC) is significantly more cost-effective than its high-performance refractory carbide alternatives [1]. Specifically, WC is estimated to be 5-10 times less expensive than tantalum carbide (TaC) and up to 3 times less expensive than titanium carbide (TiC) [1][2]. Despite TaC's marginally higher hardness, its cost premium and lower toughness make it a niche choice, while NbC, though a promising alternative for specific high-speed cutting operations, is not yet cost-competitive for broad industrial application [3]. The relative abundance of tungsten and mature, scaled manufacturing processes for WC keep its cost accessible.

Cost Analysis Material Selection Economic Viability Procurement

High Density Advantage: Tungsten Carbide (WC) Provides a 3x Mass-to-Volume Ratio Over Titanium Carbide (TiC) for Specialized Applications

Tungsten carbide (WC) has a density of approximately 15.6-15.8 g/cm³, which is over three times greater than that of titanium carbide (TiC) at ~4.9 g/cm³ [1]. This substantial difference is a critical selection factor in applications where mass is a desired property. For example, in kinetic energy penetrators (armor-piercing ammunition), the high density of WC enables it to deliver more energy onto a smaller cross-sectional area, enhancing performance . Similarly, in applications like radiation shielding, high-density materials are more effective at attenuating gamma and X-rays. While TiC is harder, its low density makes it unsuitable for these specific roles [1].

Density Kinetic Energy Radiation Shielding Inertial Mass

Optimal Research and Industrial Application Scenarios for Tungsten Carbide (CAS 12070-12-1)


High-Impact Wear Parts in Mining and Construction

In applications like VSI crusher rotor tips, HPGR (High-Pressure Grinding Roll) studs, and tunnel boring machine cutters, components are subjected to a combination of extreme abrasion and repeated heavy impacts. As established in the evidence (Section 3, Item 1), the superior fracture toughness of WC-Co (7-13 MPa·m¹/²) compared to harder but more brittle alternatives like TiC (1.3-3.8 MPa·m¹/²) is the critical selection criterion. The risk of catastrophic fracture in TiC or TaC under these conditions outweighs their marginal hardness advantage, making WC-Co the industry standard for these high-reliability wear parts [1].

High-Productivity Metal Cutting and Machining Tools

The combination of high wear resistance and excellent thermal conductivity (80-120 W/m·K) makes WC-Co the foundation for the vast majority of modern cutting tools. As detailed in Section 3, Item 2, its thermal conductivity is 4-5x higher than that of TaC or TiC, enabling efficient heat dissipation during high-speed cutting operations. This prevents thermal softening and allows for cutting speeds that are 3-5 times faster than those possible with high-speed steel (HSS) . The resulting increase in material removal rate and reduction in cycle time (e.g., 35% reduction when switching from CBN to carbide in some cases [2]) justifies its use in high-volume manufacturing.

Erosion-Resistant Coatings for Oil & Gas and Aerospace Components

HVOF-sprayed WC-CoCr coatings are a proven alternative to hard chrome plating for protecting critical components in harsh environments. As indicated in the evidence (Section 3, Item 3), these coatings demonstrate superior performance under highly erosive conditions [3]. In comparative studies for offshore gate valves, the 86WC–10Co–4Cr coating was identified as the most promising candidate for replacing hard chrome, offering improved wear and erosion resistance [4]. This application leverages WC's unique balance of hardness and toughness in a coating form to extend the service life of expensive capital equipment, reducing maintenance intervals and downtime.

High-Density Applications: Kinetic Energy Penetrators and Radiation Shielding

This scenario is exclusively enabled by the high density of tungsten carbide (15.6-15.8 g/cm³), as quantified in Section 3, Item 5. For military applications like armor-piercing projectiles, the density provides the necessary mass and kinetic energy to defeat targets. Similarly, in medical and industrial settings, tungsten carbide's density makes it an effective and compact material for collimators and shielding against X-ray and gamma radiation. In this scenario, no other common refractory carbide (e.g., TiC at 4.9 g/cm³) can serve as a substitute because the performance is directly proportional to the material's density.

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